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Compound of Interest

Compound Name: ML347

Cat. No.: B609147 Get Quote

For researchers and drug development professionals investigating the intricate Bone

Morphogenetic Protein (BMP) signaling pathway, the choice of small molecule inhibitors is

critical. Among the available options, ML347 and K02288 have emerged as potent tools for

targeting Activin Receptor-Like Kinase 2 (ALK2), a key type I BMP receptor. This guide

provides an objective, data-driven comparison of these two compounds to aid in the selection

of the most appropriate inhibitor for specific research needs.

Executive Summary
Both ML347 and K02288 are potent inhibitors of ALK2, effectively blocking the canonical BMP-

Smad signaling cascade. ML347, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates high

selectivity for ALK2 over the closely related ALK3. K02288, a 2-aminopyridine-based inhibitor,

exhibits low nanomolar potency against ALK1, ALK2, and ALK6. While both are valuable

research tools, their distinct selectivity profiles and reported cell-based potencies warrant

careful consideration.

Data Presentation
The following table summarizes the key quantitative data for ML347 and K02288 based on

available experimental evidence.
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Parameter ML347 K02288 Reference

Target(s) ALK1, ALK2 ALK1, ALK2, ALK6 [1][2]

Chemical Scaffold
Pyrazolo[1,5-

a]pyrimidine
2-aminopyridine [3][4]

IC50 vs. ALK1 46 nM 1.8 nM [1][5]

IC50 vs. ALK2 32 nM 1.1 nM [2]

IC50 vs. ALK3

>10,000 nM (>300-

fold selective for

ALK2)

34.4 nM [5]

IC50 vs. ALK6 9,830 nM 6.4 nM [5]

Cell-Based BMP4

Assay IC50

152 nM (in C2C12-

BRE-Luc cells)

~100 nM (pSmad1/5/8

inhibition in C2C12

cells)

[4]

Kinase Selectivity

Highly selective for

ALK2 over ALK3.

Inactive against a

panel of other closely

related kinases.

Highly selective

against a panel of 250

kinases, with some

off-target activity

against ABL and ARG

at 0.1 µM.

[6]

Signaling Pathway and Mechanism of Action
ML347 and K02288 act as ATP-competitive inhibitors of the ALK2 kinase domain. By binding to

the ATP pocket, they prevent the phosphorylation and activation of the receptor, thereby

blocking the downstream phosphorylation of Smad1, Smad5, and Smad8. This inhibition

prevents the formation of the Smad1/5/8-Smad4 complex and its subsequent translocation to

the nucleus, ultimately leading to the downregulation of BMP target gene transcription.
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Caption: BMP signaling pathway and points of inhibition by ML347 and K02288.

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

validation of findings.

In Vitro ALK2 Kinase Assay (ATP Competition)
This assay quantifies the ability of an inhibitor to compete with ATP for binding to the ALK2

kinase domain.

Materials:

Recombinant human ALK2 kinase domain

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

ATP (at a concentration near the Km for ALK2)

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide

substrate)
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[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

ML347 or K02288 at various concentrations

96-well plates

Incubator

Detection system (scintillation counter or luminometer)

Procedure:

Prepare a reaction mixture containing the ALK2 enzyme and substrate in the kinase buffer.

Add serial dilutions of the inhibitor (ML347 or K02288) or vehicle control to the wells of a 96-

well plate.

Add the enzyme/substrate mixture to the wells.

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive

method).

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).

Detect the amount of substrate phosphorylation. For radioactive assays, this involves

capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-

radioactive assays, follow the manufacturer's instructions for signal detection.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Smad1/5/8 Phosphorylation Western Blot
This cell-based assay assesses the ability of the inhibitors to block BMP-induced

phosphorylation of Smad1/5/8.

Materials:
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A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

Cell culture medium and supplements

BMP4 ligand

ML347 or K02288

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g.,

anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE gels and Western blotting apparatus

Procedure:

Seed the cells in multi-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of ML347, K02288, or vehicle for 1-2 hours.

Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at

4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total Smad1 and the loading control to normalize the

data.

BMP-Responsive Element (BRE) Luciferase Reporter
Assay
This assay measures the transcriptional activity of the BMP-Smad signaling pathway.

Materials:

A cell line stably or transiently transfected with a BRE-luciferase reporter construct (e.g.,

C2C12-BRE-Luc)

Cell culture medium and supplements

BMP4 ligand

ML347 or K02288

Luciferase assay reagent (containing luciferin)

Luminometer

Procedure:

Seed the BRE-reporter cells in a 96-well plate.

Pre-treat the cells with serial dilutions of the inhibitors or vehicle for 1-2 hours.

Stimulate the cells with BMP4 for 6-24 hours.

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

Add the luciferase substrate to the cell lysates.
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Measure the luminescence using a luminometer.

Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected

control reporter like Renilla luciferase).

Calculate the percentage of inhibition and determine the IC50 values.
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Caption: A typical experimental workflow for evaluating ALK2 inhibitors.

Conclusion
Both ML347 and K02288 are potent and valuable inhibitors for studying BMP signaling.
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ML347 is the preferred choice when high selectivity against ALK3 is crucial. Its >300-fold

selectivity makes it an excellent tool for dissecting the specific roles of ALK2 in various

biological processes.

K02288 offers very high potency against ALK1, ALK2, and ALK6. Researchers interested in

targeting these receptors simultaneously may find K02288 to be a more suitable option.

However, its lower selectivity against ALK3 compared to ML347 should be considered.

The choice between ML347 and K02288 will ultimately depend on the specific experimental

context and the desired selectivity profile. The provided data and protocols should serve as a

comprehensive resource to guide this decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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